ethyl (2R)-2-(methylamino)butanoate hydrochloride
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Overview
Description
Ethyl (2R)-2-(methylamino)butanoate hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. It is a derivative of butanoic acid and is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-(methylamino)butanoate hydrochloride typically involves the esterification of (2R)-2-(methylamino)butanoic acid with ethanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified by recrystallization or distillation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of flow reactors also enhances the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-(methylamino)butanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl (2R)-2-(methylamino)butanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl (2R)-2-(methylamino)butanoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various biological pathways, exerting their effects at the molecular level.
Comparison with Similar Compounds
Ethyl (2R)-2-(methylamino)butanoate hydrochloride can be compared with similar compounds such as:
- Ethyl (2R)-2-(ethylamino)butanoate hydrochloride
- Ethyl (2R)-2-(propylamino)butanoate hydrochloride
- Ethyl (2R)-2-(isopropylamino)butanoate hydrochloride
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity. Its methylamino group differentiates it from other similar compounds, leading to unique interactions and applications.
Properties
Molecular Formula |
C7H16ClNO2 |
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Molecular Weight |
181.66 g/mol |
IUPAC Name |
ethyl (2R)-2-(methylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-4-6(8-3)7(9)10-5-2;/h6,8H,4-5H2,1-3H3;1H/t6-;/m1./s1 |
InChI Key |
MTPOXOQPYFZJKT-FYZOBXCZSA-N |
Isomeric SMILES |
CC[C@H](C(=O)OCC)NC.Cl |
Canonical SMILES |
CCC(C(=O)OCC)NC.Cl |
Origin of Product |
United States |
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